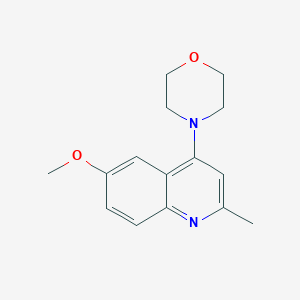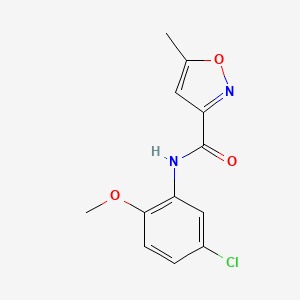
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-chloro-2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide" is a part of a broader class of chemicals known for their diverse biological activities and potential applications in various fields of medicinal chemistry. Although the specific details on this compound are limited, the synthesis and characterization of similar research chemicals and their derivatives offer insights into their structural and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including bioisosteric replacements, nucleophilic substitutions, and cyclization processes. For instance, McLaughlin et al. (2016) describe the synthesis of a research chemical through bioisosteric replacement and nucleophilic substitution, highlighting the complexity and precision required in synthesizing such compounds (McLaughlin et al., 2016).
Molecular Structure Analysis
Structural characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are crucial for determining the molecular structure of synthesized compounds. Kumara et al. (2018) utilized these techniques for a novel pyrazole derivative, which could similarly be applied to analyze "N-(5-chloro-2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide" (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving isoxazoles and their derivatives, such as nucleophilic substitutions and isomerization, are critical for modifying and understanding their chemical behavior. Studies by Nishiwaki et al. (1974) on isoxazoles provide a basis for understanding the chemical reactivity and potential transformations of similar compounds (Nishiwaki et al., 1974).
Physical Properties Analysis
The physical properties, including melting points, solubility, and thermal stability, are essential for practical applications and handling of these compounds. The thermal and optical properties of similar compounds, as investigated by Kumara et al. (2018), can provide insights into the physical behavior of "N-(5-chloro-2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide" (Kumara et al., 2018).
科学的研究の応用
Synthesis and Characterization of Novel Compounds
Researchers have focused on synthesizing and characterizing new compounds with potential therapeutic applications. For instance, compounds have been synthesized for the exploration of their cytotoxic activities against cancer cell lines, indicating the chemical's relevance in the development of new anticancer agents. Such compounds show promise in addressing various types of cancer, underlining the importance of novel synthesis strategies in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Potential in Alzheimer's Disease Treatment
The development of selective inhibitors for enzymes implicated in neurodegenerative diseases is another area of application. Compounds derived from or related to "N-(5-chloro-2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide" have been studied for their inhibitory selectivity against specific enzymes, showing potential for treating conditions like Alzheimer's disease by modulating protein aggregation and phosphorylation processes (Lee et al., 2018).
Imaging Agents for Parkinson's Disease
The synthesis of imaging agents for neurodegenerative diseases such as Parkinson's disease has been explored. Compounds synthesized from "N-(5-chloro-2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide" have been evaluated for their potential as positron emission tomography (PET) imaging agents, aiming to improve diagnostic tools for monitoring disease progression and response to therapy (Wang et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of derivatives have also been investigated, showing that compounds based on "N-(5-chloro-2-methoxyphenyl)-5-methyl-3-isoxazolecarboxamide" exhibit significant efficacy against a variety of bacterial and fungal strains. This underscores the potential of such compounds in developing new antibiotics and antifungal medications to combat resistant strains (Rai et al., 2009).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-5-10(15-18-7)12(16)14-9-6-8(13)3-4-11(9)17-2/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYWDTBEXMDJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

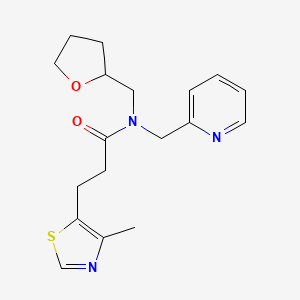
![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)
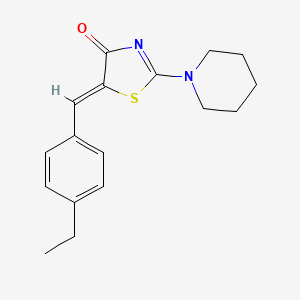
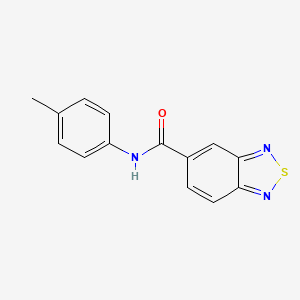
![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)
![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

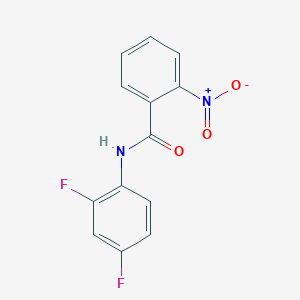

![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)
![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)
